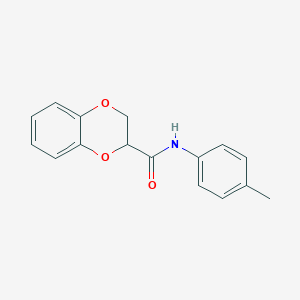![molecular formula C28H20N2O6 B416973 2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione](/img/structure/B416973.png)
2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of phenoxy and isoindole-dione groups, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include mild temperatures and the use of environmentally benign reagents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and isoindole-dione moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and isoindole-dione groups can interact with enzymes and receptors, modulating their activity. For instance, the nitro group may undergo reduction to form reactive intermediates that can bind to cellular targets, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid: This compound shares a similar phenoxy group but differs in its acetic acid moiety.
2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid: Similar in structure but contains a chloro group instead of a nitro group.
2-(2-(3,4-Dimethylphenoxy)-5-chlorophenyl)acetic acid: Another related compound with a chlorophenyl group.
Uniqueness
2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione stands out due to its combination of phenoxy and isoindole-dione groups, which impart unique chemical reactivity and potential biological activities. Its nitro group also provides additional functionality for further chemical modifications.
Propiedades
Fórmula molecular |
C28H20N2O6 |
|---|---|
Peso molecular |
480.5g/mol |
Nombre IUPAC |
2-[4-(3,4-dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C28H20N2O6/c1-17-6-9-23(14-18(17)2)35-21-10-7-19(8-11-21)29-27(31)25-13-12-24(16-26(25)28(29)32)36-22-5-3-4-20(15-22)30(33)34/h3-16H,1-2H3 |
Clave InChI |
HUWTXKIUBZWFLS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-])C |
SMILES canónico |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416891.png)
![4-Bromo-2-methoxy-6-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B416892.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B416893.png)
![N-{2-[2-(3-methyl-1-phenylbutylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B416895.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate](/img/structure/B416896.png)
![2,4-Dichloro-5-nitrobenzaldehyde [4-(4-fluoroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B416897.png)
![1,3-Benzodioxole-5-carbaldehyde {4-[(2-bromo-4-methylphenyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B416898.png)

![N-(4-{3-(4-ethoxyphenoxy)-5-nitrophenoxy}phenyl)-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416904.png)

![N-{3-{[4-(acetylamino)phenyl]oxy}-5-[(4-fluorophenyl)oxy]phenyl}-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416908.png)
![2-[5-({4-nitrophenyl}oxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B416909.png)
![METHYL 4-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE](/img/structure/B416911.png)
![2-{4-[(3,4-dimethylphenyl)oxy]phenyl}-5-({4-nitrophenyl}oxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B416913.png)
